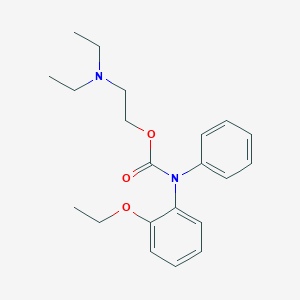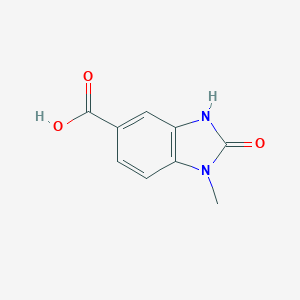
氮杂环丁烷-3-胺二盐酸盐
描述
Azetidin-3-amine dihydrochloride is a chemical compound with the molecular formula C3H10Cl2N2. It belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. Azetidin-3-amine dihydrochloride is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science .
科学研究应用
Azetidin-3-amine dihydrochloride has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Medicine: Azetidin-3-amine derivatives are explored for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is utilized in the development of new materials and polymers with unique properties
作用机制
Mode of Action
Azetidines, the class of compounds to which azetidin-3-amine dihydrochloride belongs, are known for their reactivity and versatility in synthetic chemistry . They can undergo various transformations leading to functionally decorated heterocyclic compounds .
Biochemical Pathways
Azetidines are known for their ubiquity in natural products and importance in medicinal chemistry . They have potential in peptidomimetic and nucleic acid chemistry .
Result of Action
Given the compound’s potential interactions with various biological targets and its reactivity, it is likely to have diverse effects at the molecular and cellular levels .
生化分析
Biochemical Properties
Azetidines, the class of compounds to which it belongs, are known for their reactivity, driven by a considerable ring strain . This makes them excellent candidates for various biochemical reactions .
Cellular Effects
Azetidines have been used in drug discovery, polymerization, and as chiral templates , suggesting they may have significant effects on cellular processes.
Molecular Mechanism
Azetidines are known to undergo various synthetic transformations, leading to functionally decorated heterocyclic compounds . These transformations could potentially influence their interactions with biomolecules and their effects at the molecular level.
Metabolic Pathways
Azetidines are known for their potential in peptidomimetic and nucleic acid chemistry , suggesting they may be involved in significant metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of azetidin-3-amine dihydrochloride typically involves the formation of the azetidine ring followed by amination and subsequent conversion to the dihydrochloride salt. One common method starts with the preparation of N-Boc-azetidin-3-one, which is then subjected to a Horner–Wadsworth–Emmons reaction to yield N-Boc-azetidin-3-ylidene acetate. This intermediate undergoes aza-Michael addition with NH-heterocycles to form the target 3-substituted azetidines .
Industrial Production Methods: Industrial production of azetidin-3-amine dihydrochloride may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as ring formation, functional group transformations, and purification techniques like crystallization or chromatography .
化学反应分析
Types of Reactions: Azetidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert azetidin-3-amine derivatives to amines or other reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different substituents at the nitrogen or carbon atoms of the azetidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of functionalized azetidines .
相似化合物的比较
Azetidine: A simpler four-membered nitrogen-containing ring without additional functional groups.
Azetidin-2-one: A lactam derivative of azetidine with a carbonyl group at the second position.
Oxetane: A four-membered ring containing an oxygen atom instead of nitrogen.
Uniqueness: Azetidin-3-amine dihydrochloride is unique due to its specific amine substitution at the third position and its dihydrochloride salt form, which enhances its solubility and stability. This makes it particularly valuable in applications requiring high reactivity and stability .
属性
IUPAC Name |
azetidin-3-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2.2ClH/c4-3-1-5-2-3;;/h3,5H,1-2,4H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOSDLMAZIRAMDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H10Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40542111 | |
| Record name | Azetidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
102065-89-4 | |
| Record name | Azetidin-3-amine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40542111 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


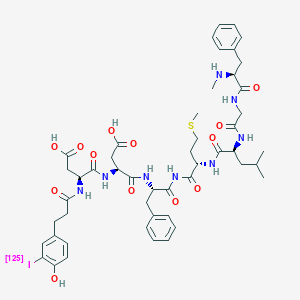
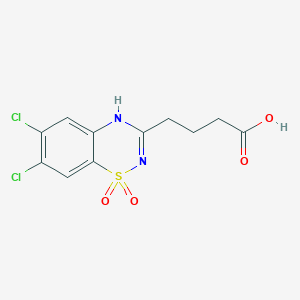
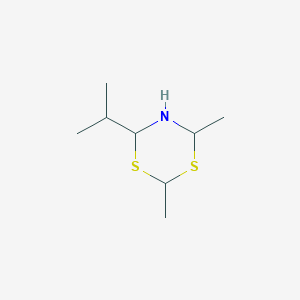
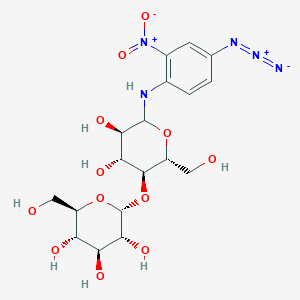
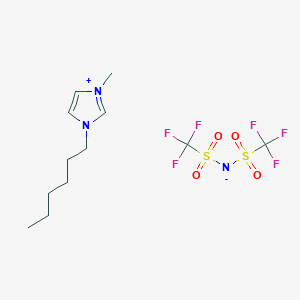
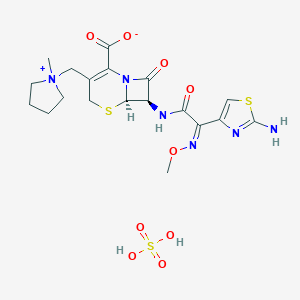
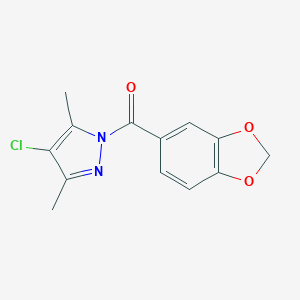
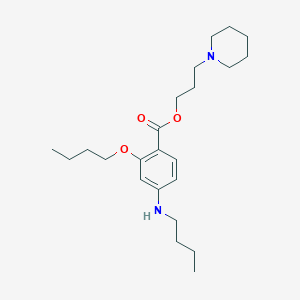
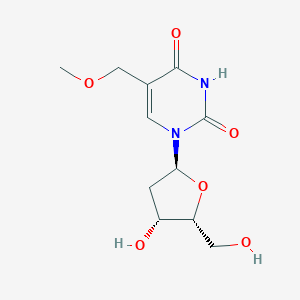
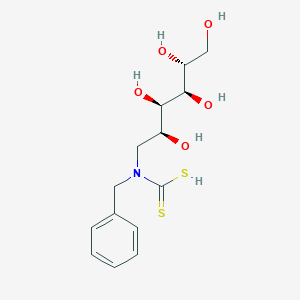
![3-[(1R,2S,3R)-2-[2-(furan-3-yl)ethyl]-2,3-dimethyl-6-propan-2-ylidenecyclohexyl]propanoic acid](/img/structure/B9943.png)
